molecular formula C12H12N2O3 B069942 3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 178740-33-5

3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No. B069942
M. Wt: 232.23 g/mol
InChI Key: NGDYJMRDTKUQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, also known as DMQX, is a synthetic compound that belongs to the pyrroloquinazoline family. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has been analyzed, revealing a planar phenyl ring and a pyrimidine ring with slight deviations from planarity. This structural analysis is crucial for understanding the chemical properties and potential applications of the compound (Magotra et al., 1996).

Alkaloid Synthesis

This compound is associated with the synthesis of new pyrroloquinazoline alkaloids. These alkaloids have been isolated from natural sources, like Adhatoda vasica, and their structures were confirmed through spectroscopic and X-ray diffraction analyses (Thappa et al., 1996).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been synthesized and tested for various biological activities. For instance, 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones, a related group of compounds, have been found to be potent inhibitors of a specific enzyme, inosine 5'-monophosphate dehydrogenase type II (IMPDH II) (Birch et al., 2005).

Antimicrobial Activity

Research has also explored the antimicrobial properties of derivatives of this compound. A study synthesized arylidene- and arylhydroxymethyl derivatives, testing their efficacy against various bacterial strains, such as S. aureus and E. coli. The results indicated potential for these compounds as bactericides (Ortikov et al., 2017).

Anticancer Research

In cancer research, triazoloquinazolinone-based compounds, related to 3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, have been synthesized and evaluated as tubulin polymerization inhibitors and vascular disrupting agents. These compounds showed potential in inhibiting cancer cell growth and affecting vascular structures in tumors (Driowya et al., 2016).

Antimalarial Activity

Compounds structurally related to 3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one have shown antimalarial activity. Isolated alkaloids from Araliopsis tabouensis demonstrated effectiveness against Plasmodium falciparum, indicating potential use in antimalarial therapies (Christopher et al., 2003).

Synthesis and Reactivity Studies

There have been efforts to develop improved, scalable synthetic routes to quinazolinone natural products, including analogs of this compound. These studies focus on the synthesis of related natural products and explore the reactivity of the scaffold to various electrophilic reagents (Sutherell & Ley, 2016).

properties

CAS RN

178740-33-5

Product Name

3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

3-hydroxy-5-methoxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C12H12N2O3/c1-17-9-4-2-3-7-10(9)13-11-8(15)5-6-14(11)12(7)16/h2-4,8,15H,5-6H2,1H3

InChI Key

NGDYJMRDTKUQCH-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1N=C3C(CCN3C2=O)O

Canonical SMILES

COC1=CC=CC2=C1N=C3C(CCN3C2=O)O

synonyms

Pyrrolo[2,1-b]quinazolin-9(1H)-one, 2,3-dihydro-3-hydroxy-5-methoxy-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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